molecular formula C10H10ClN3O2 B6276241 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 2763754-93-2

1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B6276241
CAS No.: 2763754-93-2
M. Wt: 239.7
InChI Key:
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Description

1-(3-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an aminophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as the carbon source.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products:

    Oxidation Products: Nitro derivatives of the aminophenyl group.

    Reduction Products: Alcohol derivatives of the carboxylic acid group.

    Substitution Products: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride: Similar structure but with the amino group in the para position.

    1-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride: Contains a nitro group instead of an amino group.

    1-(3-Aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride: Carboxylic acid group in the 4-position instead of the 3-position.

Uniqueness: 1-(3-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to the specific positioning of the amino and carboxylic acid groups, which can influence its reactivity and interaction with biological targets. This specific arrangement can result in distinct biological activities and applications compared to its analogs.

Properties

CAS No.

2763754-93-2

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.7

Purity

95

Origin of Product

United States

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